Cas no 1487953-63-8 (3-(2,6-difluorophenyl)azetidin-3-ol)

3-(2,6-difluorophenyl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(2,6-Difluorophenyl)azetidin-3-ol
- 3-(2,6-difluorophenyl)azetidin-3-ol
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- インチ: 1S/C9H9F2NO/c10-6-2-1-3-7(11)8(6)9(13)4-12-5-9/h1-3,12-13H,4-5H2
- InChIKey: WKYLGDHJUQGCFE-UHFFFAOYSA-N
- SMILES: N1CC(C2=C(F)C=CC=C2F)(O)C1
3-(2,6-difluorophenyl)azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1838328-0.5g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 0.5g |
$640.0 | 2023-09-19 | ||
Enamine | EN300-1838328-2.5g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 2.5g |
$1105.0 | 2023-09-19 | ||
Enamine | EN300-1838328-1.0g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 1g |
$667.0 | 2023-06-02 | ||
Enamine | EN300-1838328-0.05g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 0.05g |
$560.0 | 2023-09-19 | ||
Enamine | EN300-1838328-0.25g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 0.25g |
$613.0 | 2023-09-19 | ||
Enamine | EN300-1838328-10g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 10g |
$3296.0 | 2023-09-19 | ||
Chemenu | CM534942-250mg |
3-(2,6-Difluorophenyl)azetidin-3-ol |
1487953-63-8 | 95%+ | 250mg |
$533 | 2023-02-02 | |
Enamine | EN300-1838328-10.0g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 10g |
$3296.0 | 2023-06-02 | ||
Enamine | EN300-1838328-5.0g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 5g |
$1835.0 | 2023-06-02 | ||
Chemenu | CM534942-100mg |
3-(2,6-Difluorophenyl)azetidin-3-ol |
1487953-63-8 | 95%+ | 100mg |
$320 | 2023-02-02 |
3-(2,6-difluorophenyl)azetidin-3-ol 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3-(2,6-difluorophenyl)azetidin-3-olに関する追加情報
Introduction to 3-(2,6-difluorophenyl)azetidin-3-ol (CAS No. 1487953-63-8) in Modern Chemical and Pharmaceutical Research
3-(2,6-difluorophenyl)azetidin-3-ol, identified by the chemical identifier CAS No. 1487953-63-8, represents a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol, featuring a rigid azetidine core substituted with a 2,6-difluorophenyl group, has garnered considerable attention due to its structural versatility and potential pharmacological applications. The introduction of fluorine atoms at the para positions of the phenyl ring enhances electronic and steric properties, making this molecule a valuable scaffold for drug discovery efforts.
The azetidine ring is a privileged structure in medicinal chemistry, known for its ability to mimic natural amino acid scaffolds while offering unique conformational constraints. This feature is particularly advantageous in designing peptidomimetics and enzyme inhibitors. The presence of the hydroxyl group at the 3-position of the azetidine ring introduces a polar moiety that can participate in hydrogen bonding interactions, further expanding the compound's potential utility in molecular recognition processes.
In recent years, the demand for fluorinated compounds in pharmaceutical development has surged due to their improved metabolic stability, lipophilicity, and binding affinity. The 2,6-difluorophenyl substituent in 3-(2,6-difluorophenyl)azetidin-3-ol exemplifies this trend, as fluorine atoms can modulate electronic effects and influence receptor interactions. Such modifications are critical for optimizing drug-like properties and achieving desired pharmacokinetic profiles.
Current research highlights the exploration of 3-(2,6-difluorophenyl)azetidin-3-ol as a precursor in synthesizing novel bioactive molecules. For instance, studies have demonstrated its role in developing small-molecule inhibitors targeting bacterial proteases and kinases. The rigid structure of the azetidine ring helps stabilize transition states, while the fluorinated phenyl group enhances binding specificity. These attributes make it an attractive candidate for further derivatization and lead optimization.
The compound's chemical reactivity also positions it as a versatile building block for constructing more complex scaffolds. Functionalization at the hydroxyl group or the phenyl ring allows for diverse modifications, enabling chemists to fine-tune properties such as solubility, bioavailability, and target engagement. Advances in synthetic methodologies have further facilitated access to derivatives of 3-(2,6-difluorophenyl)azetidin-3-ol, paving the way for rapid screening and development programs.
From a computational chemistry perspective, virtual screening approaches have been employed to identify potential binding modes of 3-(2,6-difluorophenyl)azetidin-3-ol with biological targets. Molecular docking simulations suggest strong interactions with enzymes involved in inflammatory pathways and metabolic disorders. These insights are corroborated by experimental data showing promising activity in preclinical models. Such findings underscore the compound's therapeutic potential and justify its continued investigation.
The integration of 3-(2,6-difluorophenyl)azetidin-3-ol into drug discovery pipelines aligns with broader trends toward rational drug design and precision medicine. By leveraging structural features such as the azetidine core and fluorinated aromatic groups, researchers aim to develop treatments with enhanced efficacy and reduced side effects. Collaborative efforts between academia and industry are accelerating these endeavors, fostering innovation in small-molecule therapeutics.
Future directions may include exploring analogs of 3-(2,6-difluorophenyl)azetidin-3-ol with altered substituents or different heterocyclic moieties. Such studies could uncover novel mechanisms of action or expand therapeutic applications. Additionally, green chemistry principles are being applied to optimize synthetic routes, ensuring sustainable production practices while maintaining high yields and purity standards.
In conclusion, 3-(2,6-difluorophenyl)azetidin-3-ol (CAS No. 1487953-63-8) stands as a testament to the ingenuity of modern chemical biology. Its unique structural features make it a compelling candidate for developing next-generation therapeutics across multiple disease areas. As research progresses, this compound will continue to play a pivotal role in advancing our understanding of molecular interactions and improving patient outcomes.
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